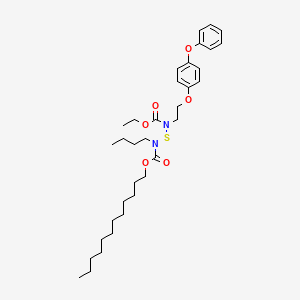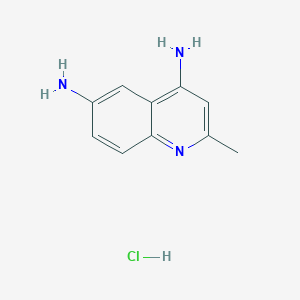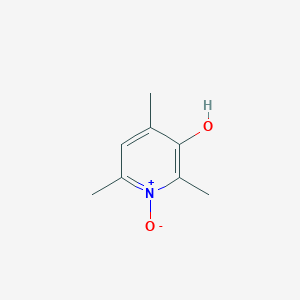
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxo group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at position 1. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to achieve higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized as a solvent and in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the oxo group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,3,5-trioxatriborinane: Contains boron atoms, leading to different chemical properties and applications.
Uniqueness
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is unique due to the presence of the oxo group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
116319-07-4 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10H,1-3H3 |
Clave InChI |
QYRCBTRQPMFHLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C(=C1O)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
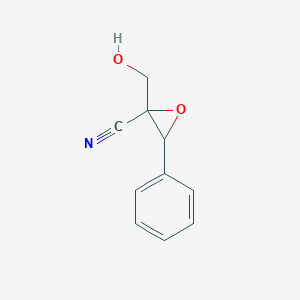

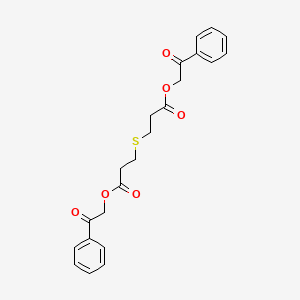
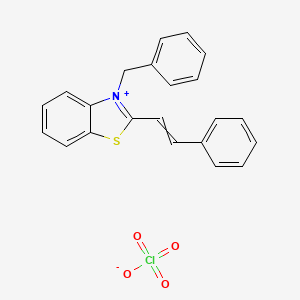
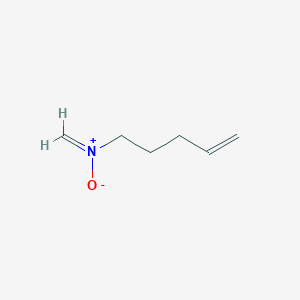


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
